molecular formula C21H17NO B12630021 3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one CAS No. 920300-09-0

3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one

Cat. No.: B12630021
CAS No.: 920300-09-0
M. Wt: 299.4 g/mol
InChI Key: FKUIHFJRCBPPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzoisoindole core, which is fused with a phenylprop-2-en-1-yl group, making it a subject of study in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one typically involves a base-catalyzed intramolecular [4+2]-cycloaddition reaction. This method uses [3-arylprop-2-yn-1-yl] (3-phenylprop-2-en-1-yl)ammonium bromides as starting materials . The reaction is carried out in an aqueous alkaline medium, which facilitates the cyclization process. The presence of substituents like bromine or methyl groups in the para position of the aromatic ring can inhibit the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one is unique due to its fused benzoisoindole core, which imparts distinct chemical and biological properties

Properties

CAS No.

920300-09-0

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

1-(2-phenylprop-2-enyl)-1,2-dihydrobenzo[f]isoindol-3-one

InChI

InChI=1S/C21H17NO/c1-14(15-7-3-2-4-8-15)11-20-18-12-16-9-5-6-10-17(16)13-19(18)21(23)22-20/h2-10,12-13,20H,1,11H2,(H,22,23)

InChI Key

FKUIHFJRCBPPLS-UHFFFAOYSA-N

Canonical SMILES

C=C(CC1C2=CC3=CC=CC=C3C=C2C(=O)N1)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.